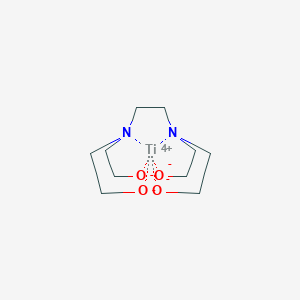![molecular formula C7H6Br2O2 B14797097 2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14797097.png)
2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a suitable precursor. One common method involves the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the oxabicyclo structure.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated products, while reduction can produce debrominated or reduced bicyclic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology as a precursor for the synthesis of biologically active molecules. Its brominated structure can be used to introduce halogen atoms into organic molecules, which can enhance their biological activity.
Medicine
In medicinal chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is explored for its potential as a pharmacophore. Its unique structure may interact with biological targets in ways that lead to the development of new drugs.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with molecular targets through its brominated and oxabicyclo structure. The bromine atoms can participate in halogen bonding, while the oxabicyclo structure can interact with various biological and chemical targets. These interactions can lead to changes in the activity of enzymes, receptors, or other molecular targets, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
- (1S,5R)-6-oxa-2-azabicyclo[3.2.1]octan-7-one
- (1R)-2-azabicyclo[2.2.1]hept-5-en-3-one
Uniqueness
Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of two bromine atoms and its specific oxabicyclo structure.
Propriétés
Formule moléculaire |
C7H6Br2O2 |
|---|---|
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H |
Clé InChI |
IMTJPLVCOUSVFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(C(=O)C(C1O2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)


![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)



![Butanedioic acid;2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline](/img/structure/B14797053.png)
![3-(1,2,3,6-Tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B14797070.png)
![5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B14797072.png)

